molecular formula C48H62N12O7 B12397310 PROTAC FLT3/CDK9 degrader-1

PROTAC FLT3/CDK9 degrader-1

カタログ番号: B12397310
分子量: 919.1 g/mol
InChIキー: UKICDSIDQFKJID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC FLT3/CDK9 degrader-1 is a potent dual degrader targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9). This compound is designed to induce apoptosis and effectively degrade the target proteins FLT3 and CDK9, making it a promising candidate for research in acute myeloid leukemia (AML) with FLT3-ITD mutations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC FLT3/CDK9 degrader-1 involves the conjugation of ligands for FLT3 and CDK9 with a linker that facilitates the formation of a heterobifunctional molecule. The synthetic route typically includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions

PROTAC FLT3/CDK9 degrader-1 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the degraded fragments of FLT3 and CDK9 proteins, which are subsequently processed by the proteasome .

科学的研究の応用

PROTAC FLT3/CDK9 degrader-1 has several scientific research applications:

    Chemistry: Used to study the chemical properties and degradation mechanisms of dual-target PROTACs.

    Biology: Investigates the biological pathways involving FLT3 and CDK9, particularly in cancer cells.

    Medicine: Explores therapeutic potential in treating AML with FLT3-ITD mutations.

作用機序

PROTAC FLT3/CDK9 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to FLT3 and CDK9, recruiting an E3 ubiquitin ligase, which tags the target proteins for degradation by the proteasome. This process leads to the effective reduction of FLT3 and CDK9 levels, inducing apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Uniqueness

PROTAC FLT3/CDK9 degrader-1 is unique due to its dual-targeting capability, effectively degrading both FLT3 and CDK9. This dual action enhances its potential therapeutic efficacy, particularly in cancers with FLT3-ITD mutations .

特性

分子式

C48H62N12O7

分子量

919.1 g/mol

IUPAC名

N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63)

InChIキー

UKICDSIDQFKJID-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。